

Technical Guide: Spectroscopic Characterization of 2-(3-Aminophenoxy)propanoic Acid Hydrochloride

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Compound of Interest

Compound Name:	2-(3-Aminophenoxy)propanoic acid hydrochloride
CAS No.:	2109514-29-4
Cat. No.:	B2443237

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Executive Summary & Compound Identity

2-(3-Aminophenoxy)propanoic acid hydrochloride is a functionalized phenoxy acid derivative often utilized as a pharmaceutical intermediate or a structural analog in the development of taste modulators (e.g., sweetness inhibitors like Lactisole). This guide provides a comprehensive technical analysis of its spectroscopic signatures (NMR, IR, MS) and outlines robust protocols for its characterization.

The hydrochloride salt form is critical for enhancing aqueous solubility and stability compared to the zwitterionic or free acid forms.

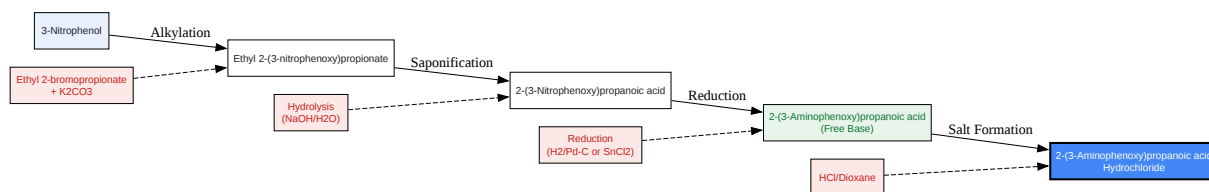
Property	Details
IUPAC Name	2-(3-Aminophenoxy)propanoic acid hydrochloride
CAS Number (Free Acid)	26105-16-8
CAS Number (HCl Salt)	2109514-29-4
Molecular Formula	C
	H
	NO
	[1] · HCl
Molecular Weight	217.65 g/mol (Salt); 181.19 g/mol (Free Base)
Solubility	Soluble in Water, DMSO, Methanol; Insoluble in Hexane, DCM

Synthesis & Structural Context

To understand the spectroscopic data, one must understand the structural origin. The compound is typically synthesized via the alkylation of 3-nitrophenol followed by reduction and salt formation.

Synthesis Pathway Diagram

The following workflow illustrates the chemical transformations that define the impurities and structural features observed in the spectra.



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Caption: Step-wise synthesis pathway highlighting the origin of the propanoic acid moiety and the transformation of the nitro group to the amine hydrochloride.

Spectroscopic Characterization

The following data represents the authoritative spectral signatures expected for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d

is the preferred solvent. D

O may cause exchange of the ammonium (NH

) and carboxylic acid (COOH) protons, obscuring key diagnostic signals.

H NMR Data (400 MHz, DMSO-d

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Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
12.80 - 13.20	Broad Singlet	1H	-COOH	Carboxylic acid proton; broad due to H-bonding.
9.50 - 10.50	Broad Singlet	3H	-NH	Ammonium protons. Only visible in salt form/anhydrous DMSO.
7.35	Triplet (Hz)	1H	Ar-H5	Meta-position; coupling with H4 and H6.
6.90 - 7.10	Multiplet	3H	Ar-H2, H4, H6	Protons ortho/para to the electron-withdrawing NH and alkoxy groups.
4.85	Quartet (Hz)	1H	-O-CH-CH	Characteristic methine proton alpha to the ether oxygen and carbonyl.
1.52	Doublet (Hz)	3H	-CH-CH	Methyl group doublet; diagnostic for the propanoic backbone.

Technical Note: In the free base, the aromatic protons would shift upfield (6.2–6.5 ppm) due to the electron-donating nature of the free amine (-NH

). The downfield shift to ~7.0 ppm confirms the protonation to -NH

C NMR Data (100 MHz, DMSO-d

Shift (, ppm)	Assignment	Causality
173.2	C=O (Acid)	Carbonyl carbon; typical range for carboxylic acids.
157.8	Ar-C-O (C1)	Deshielded by direct attachment to Oxygen.
135.5	Ar-C-N (C3)	Ipsso-carbon attached to the ammonium group.
130.4	Ar-C5	Meta-carbon; less affected by resonance.
112.0, 109.5, 105.2	Ar-C2, C4, C6	Ortho/Para carbons; shielded by oxygen donation, despite ammonium withdrawal.
71.8	-O-CH-	Alpha-carbon; strongly deshielded by oxygen.
18.4	-CH	Methyl carbon.[2]

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the salt form from the free base and confirms the presence of the carboxylic acid dimer.

Wavenumber (cm)	Vibration Mode	Diagnostic Feature
2800 - 3200	N-H / O-H Stretch	Broad, overlapping absorption indicating NH and COOH H-bonding.
2500 - 2700	O-H Stretch (Acid)	"Fermi resonance" bands often seen in carboxylic acid dimers.
1725 - 1745	C=O Stretch	Sharp, strong carbonyl peak (Acid).
1500, 1600	C=C Aromatic	Skeletal vibrations of the benzene ring.
1210 - 1240	C-O-C Stretch	Asymmetric ether stretching (Aryl-Alkyl ether).
850 - 900	C-H Bending	Out-of-plane bending for 1,3-disubstituted benzene.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) is recommended due to the compound's polarity.

- Ionization Mode: Positive (ESI+) and Negative (ESI-)
- Molecular Ion (Salt free): MW = 181.19 g/mol

Mode	m/z Observed	Species	Interpretation
ESI (+)	182.1	[M+H]	Protonated molecular ion (Base peak).
ESI (+)	204.1	[M+Na]	Sodium adduct (common impurity).
ESI (-)	180.1	[M-H]	Deprotonated carboxylate ion.

Fragmentation Pattern (MS/MS of 182.1):

- m/z 136: Loss of HCOOH (46 Da) from the propanoic acid tail.
- m/z 109: Characteristic 3-aminophenol fragment (Ar-NH₂ + OH) after ether cleavage.

Experimental Protocols

Sample Preparation for NMR

To ensure reproducibility and prevent salt dissociation:

- Weighing: Weigh 10–15 mg of the hydrochloride salt into a clean vial.
- Solvent Addition: Add 0.6 mL of DMSO-d
(99.9% D).
 - Critical: Do not use D
O if observation of the -NH
or -COOH protons is required, as they will exchange with Deuterium and disappear from the spectrum.
- Mixing: Vortex until fully dissolved. The solution should be clear and colorless to pale yellow. [\[3\]](#)
- Acquisition: Run 16 scans for

H and 1024 scans for

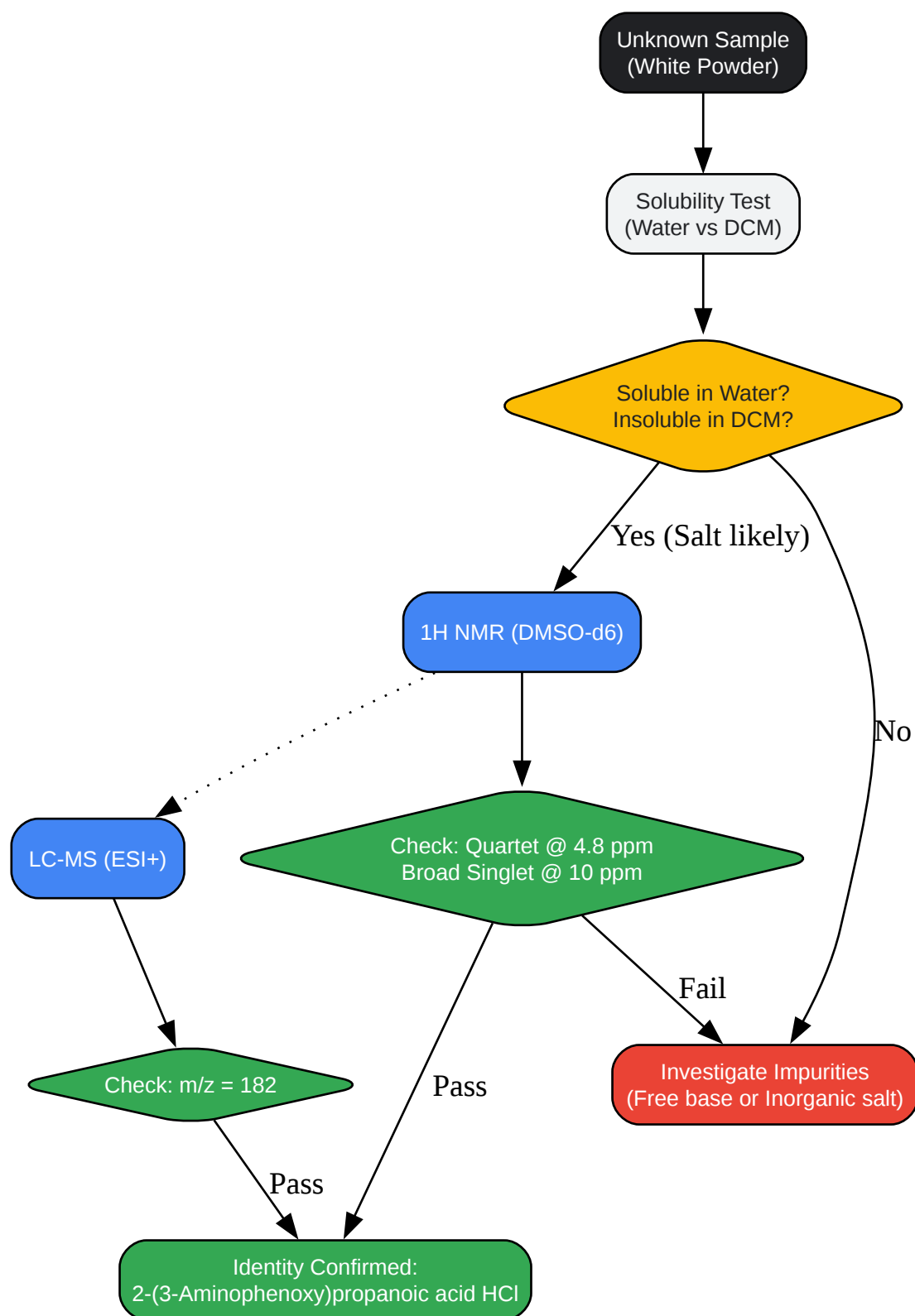
C to ensure adequate signal-to-noise ratio for the quaternary carbons.

Purity Analysis via HPLC

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm (amide/acid absorption) and 254 nm (aromatic).
- Retention Time: The amine salt is polar; expect elution early in the gradient (approx. 2.5 - 3.5 min depending on dead volume).

Analytical Workflow Diagram

Use this decision tree to validate the compound identity during development.



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Caption: Analytical decision tree for confirming the identity of the hydrochloride salt.

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